molecular formula C23H24N4O2S B2639645 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 893980-54-6

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2639645
CAS No.: 893980-54-6
M. Wt: 420.53
InChI Key: FLNZTRRCYPZEIV-UHFFFAOYSA-N
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Description

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a pyridazine ring, a methoxyphenyl group, a phenylpiperazine moiety, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyridazine ring can be constructed through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions to attach the methoxyphenyl group to the pyridazine ring.

    Thioether Formation: The thioether linkage can be introduced by reacting a thiol with an appropriate electrophile.

    Attachment of the Phenylpiperazine Moiety: This step might involve nucleophilic substitution or coupling reactions to attach the phenylpiperazine group to the ethanone backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: The aromatic rings and the piperazine moiety may undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and strong bases (NaOH, KOH) are often employed.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting central nervous system disorders, cancer, or infectious diseases.

Industry

Industrial applications could involve the use of the compound in the development of new materials, such as polymers or coatings, or as intermediates in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-29-21-10-6-5-9-19(21)20-11-12-22(25-24-20)30-17-23(28)27-15-13-26(14-16-27)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNZTRRCYPZEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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